molecular formula C14H11FO2 B596496 Methyl 5-fluoro-2-phenylbenzoate CAS No. 1247810-91-8

Methyl 5-fluoro-2-phenylbenzoate

Cat. No.: B596496
CAS No.: 1247810-91-8
M. Wt: 230.238
InChI Key: YACAUOKBAYORPF-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-2-phenylbenzoate, also known as Methyl 5-fluoro-2-phenylbenzoate, is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.238. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-fluoro-2-phenylbenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-fluoro-2-phenylbenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 5-fluoro-2-phenylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)13-9-11(15)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACAUOKBAYORPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)F)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716521
Record name Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247810-91-8
Record name Methyl 4-fluoro[1,1'-biphenyl]-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-fluoro-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1247810-91-8

Introduction

Methyl 5-fluoro-2-phenylbenzoate is a fluorinated aromatic ester with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. The incorporation of a fluorine atom onto the phenyl ring can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in medicinal chemistry. Its structure allows for further functionalization, enabling the construction of more complex molecular architectures for the development of novel anti-inflammatory and central nervous system agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, tailored for researchers and professionals in drug development.

Synthesis of Methyl 5-fluoro-2-phenylbenzoate

A plausible and efficient synthetic route to Methyl 5-fluoro-2-phenylbenzoate is via a Suzuki-Miyaura cross-coupling reaction, followed by an esterification. This two-step process offers high yields and good functional group tolerance.

Part 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Fluoro-2-phenylbenzoic Acid

The initial step involves the palladium-catalyzed Suzuki-Miyaura coupling between a commercially available boronic acid and a fluorinated benzoic acid derivative.

Synthesis_Part1 reagent1 2-Bromo-5-fluorobenzoic acid reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Phenylboronic acid reagent2->reaction catalyst Pd(PPh₃)₄ catalyst->reaction base K₂CO₃ base->reaction solvent Toluene/Water solvent->reaction product 5-Fluoro-2-phenylbenzoic acid reaction->product

Caption: Suzuki-Miyaura coupling of 2-Bromo-5-fluorobenzoic acid and Phenylboronic acid.

Experimental Protocol:

  • To a stirred solution of 2-bromo-5-fluorobenzoic acid (1.0 eq) and phenylboronic acid (1.2 eq) in a mixture of toluene and water (4:1 v/v), add potassium carbonate (2.0 eq).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

  • Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 5-fluoro-2-phenylbenzoic acid.

Part 2: Fischer Esterification for the Synthesis of Methyl 5-fluoro-2-phenylbenzoate

The second step is the acid-catalyzed esterification of the resulting carboxylic acid with methanol.

Synthesis_Part2 reagent1 5-Fluoro-2-phenylbenzoic acid reaction Fischer Esterification reagent1->reaction reagent2 Methanol (excess) reagent2->reaction catalyst H₂SO₄ (catalytic) catalyst->reaction product Methyl 5-fluoro-2-phenylbenzoate reaction->product

Caption: Fischer esterification of 5-Fluoro-2-phenylbenzoic acid.

Experimental Protocol:

  • Dissolve 5-fluoro-2-phenylbenzoic acid (1.0 eq) in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product.

  • Purify the crude product by column chromatography to yield Methyl 5-fluoro-2-phenylbenzoate.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR Spectral Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Phenyl-H (ortho)7.50-7.60m-
Phenyl-H (meta, para)7.35-7.45m-
Aromatic-H (position 3)7.70-7.80ddJ = 8.8, 2.8
Aromatic-H (position 4)7.15-7.25tdJ = 8.8, 2.8
Aromatic-H (position 6)7.30-7.40ddJ = 8.8, 4.4
-OCH₃3.90s-
Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O166.5
Quaternary Phenyl C139.0
Phenyl C-H128.0 - 130.0
C-F (C5)162.0 (d, ¹JCF ≈ 245 Hz)
C-COOCH₃ (C2)132.0 (d, ³JCF ≈ 8 Hz)
C3131.0 (d, ³JCF ≈ 8 Hz)
C4115.0 (d, ²JCF ≈ 22 Hz)
C6124.0 (d, ²JCF ≈ 22 Hz)
-OCH₃52.5
Predicted IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C=O (ester)1720-1730Strong
C-O (ester)1250-1300Strong
C-F1100-1200Strong
Aromatic C-H3050-3100Medium
Aromatic C=C1450-1600Medium
Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): m/z = 230.07

  • Major Fragmentation Peaks:

    • m/z = 199 ([M - OCH₃]⁺)

    • m/z = 171 ([M - COOCH₃]⁺)

    • m/z = 152 ([C₆H₅-C₆H₄F]⁺)

    • m/z = 77 ([C₆H₅]⁺)

Potential Applications

Methyl 5-fluoro-2-phenylbenzoate serves as a key building block in the synthesis of various biologically active molecules.[1]

  • Pharmaceuticals: It is a valuable intermediate for the development of anti-inflammatory drugs and agents targeting the central nervous system.[1] The fluorinated biphenyl moiety is a common scaffold in many therapeutic agents.

  • Agrochemicals: The presence of a fluorine atom can enhance the biological activity and stability of agrochemicals, making this compound a useful precursor for novel pesticides and herbicides.[1]

  • Medicinal Chemistry Research: It is utilized in creating fluorinated analogs of known compounds to study structure-activity relationships (SAR) and to optimize pharmacokinetic properties.[1]

Safety and Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-fluoro-2-phenylbenzoate is not widely available, general precautions for handling fluorinated aromatic compounds should be strictly followed.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

References

  • Splendid Lab Pvt. Ltd. Methyl 5-fluoro-2-phenylbenzoate. [Link]

  • MySkinRecipes. Methyl 5-fluoro-2-methylbenzoate. [Link]

  • Aurum Pharmatech, LLC. Product List. [Link]

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. [Link]

  • YouTube. Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). [Link]

  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Methyl 5-fluoro-2-phenylbenzoate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 5-fluoro-2-phenylbenzoate

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the synthesis, properties, and potential applications of Methyl 5-fluoro-2-phenylbenzoate. As a molecule incorporating both a fluorinated biphenyl scaffold and a reactive ester functional group, it represents a valuable building block in modern medicinal chemistry and materials science. This document provides a detailed exploration of its characteristics, a robust synthetic protocol grounded in established chemical principles, and an expert perspective on its utility in research and development.

Core Molecular Profile

Methyl 5-fluoro-2-phenylbenzoate is an aromatic ester characterized by a biphenyl core structure. The strategic placement of a fluorine atom at the 5-position and a methyl ester at the 1-position of one of the phenyl rings makes it a compound of significant interest. The biphenyl motif is a privileged scaffold in medicinal chemistry, while the fluorine atom can profoundly modulate the molecule's physicochemical and pharmacokinetic properties.[1][2]

The molecular formula for Methyl 5-fluoro-2-phenylbenzoate is C₁₄H₁₁FO₂. Based on this, the calculated molecular weight is approximately 230.24 g/mol .

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name methyl 5-fluoro-2-phenylbenzoate-
Molecular Formula C₁₄H₁₁FO₂Calculated
Molecular Weight 230.24 g/mol Calculated
Monoisotopic Mass 230.074308 g/mol Calculated
Canonical SMILES COC(=O)C1=C(C=C(F)C=C1)C2=CC=CC=C2-
CAS Number Not available-

Strategic Synthesis and Mechanistic Insight

The synthesis of Methyl 5-fluoro-2-phenylbenzoate can be efficiently achieved through a two-step process that is both high-yielding and scalable. This strategy involves an initial palladium-catalyzed Suzuki-Miyaura cross-coupling to construct the core biphenyl structure, followed by a classic Fischer esterification to introduce the methyl ester.

Causality of the Synthetic Strategy:

  • Suzuki-Miyaura Coupling: This reaction is chosen for its exceptional reliability, functional group tolerance, and the commercial availability of the necessary building blocks (boronic acids and aryl halides).[3][4] It is one of the most powerful methods for forming C-C bonds between aromatic rings, making it ideal for constructing the 2-phenylbenzoic acid backbone.[1]

  • Fischer Esterification: This acid-catalyzed reaction is a fundamental and cost-effective method for converting carboxylic acids to esters.[5] Using an excess of methanol as the alcohol reactant drives the equilibrium towards the desired product, ensuring a high conversion rate.[6]

G cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Fischer Esterification A 2-Bromo-5-fluorobenzoic Acid C Pd Catalyst & Base A->C Reactant B Phenylboronic Acid B->C Reactant D 5-Fluoro-2-phenylbenzoic Acid C->D Product E Methanol (Excess) F Acid Catalyst (e.g., H₂SO₄) D->F Reactant E->F Reactant G Methyl 5-fluoro-2-phenylbenzoate F->G Final Product

Caption: Overall synthetic workflow for Methyl 5-fluoro-2-phenylbenzoate.

Experimental Protocol: Synthesis of 5-Fluoro-2-phenylbenzoic Acid (Precursor)

This protocol details the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Bromo-5-fluorobenzoic acid

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂] or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄][4]

  • Triphenylphosphine (or other suitable ligand if using Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-bromo-5-fluorobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq).

  • Solvent Addition & Degassing: Add the solvent mixture (e.g., Toluene/Water, 4:1 ratio). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes to create an inert atmosphere, which is crucial to prevent the degradation of the palladium catalyst.

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Acidification & Extraction: Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, causing it to precipitate or move into the organic layer upon extraction. Extract the aqueous layer three times with ethyl acetate.

  • Washing & Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure 5-fluoro-2-phenylbenzoic acid.

Experimental Protocol: Synthesis of Methyl 5-fluoro-2-phenylbenzoate

This protocol details the Fischer esterification of the precursor acid.

Materials:

  • 5-Fluoro-2-phenylbenzoic acid (from Step 2.1)

  • Methanol (large excess, acts as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve 5-fluoro-2-phenylbenzoic acid (1.0 eq) in a large excess of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) to the solution while stirring.

  • Heating: Heat the mixture to reflux (approximately 65 °C) for 2-6 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Remove most of the methanol under reduced pressure. Add water to the residue and extract three times with ethyl acetate.

  • Washing & Drying: Combine the organic layers and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude Methyl 5-fluoro-2-phenylbenzoate. Further purification can be achieved via column chromatography if necessary.

Applications in Drug Discovery and Materials Science

The structural features of Methyl 5-fluoro-2-phenylbenzoate make it a highly attractive scaffold for synthetic and medicinal chemists.

Expertise & Field-Proven Insights:

  • Role of Fluorine: The introduction of a fluorine atom is a well-established strategy in drug design.[7] It can block metabolic oxidation at the site of fluorination, increasing the drug's half-life. Its high electronegativity can also alter the acidity of nearby protons and create favorable electrostatic interactions with target proteins, potentially enhancing binding affinity and selectivity.[2][8]

  • The Biphenyl Scaffold: The biphenyl core provides a rigid, well-defined three-dimensional structure that is often found in pharmacologically active compounds.[1] It can serve as a versatile platform for orienting other functional groups in precise spatial arrangements to optimize interactions with biological targets.

  • Ester Functionality: The methyl ester group serves as a convenient synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for further derivatization (e.g., amide coupling) or can be a key pharmacophoric feature in its own right.

G cluster_root Methyl 5-fluoro-2-phenylbenzoate: Structural Features & Impact cluster_features Key Features cluster_impact Potential Applications A Core Structure B Fluorine Atom A->B C Biphenyl Scaffold A->C D Methyl Ester A->D E Enhanced Metabolic Stability B->E influences F Modulated Binding Affinity B->F influences G Rigid Scaffolding for SAR C->G enables I Liquid Crystals & Materials C->I enables H Synthetic Handle for Derivatization D->H provides

Caption: Relationship between structural features and potential applications.

Aromatic fluorinated biphenyl compounds are significant in materials science, particularly in the development of liquid crystals and organic light-emitting diodes (OLEDs), due to their thermal stability and unique electronic properties.[9]

Safety, Handling, and Storage

As a laboratory chemical for which specific toxicity data is not available, Methyl 5-fluoro-2-phenylbenzoate should be handled with the standard precautions applied to novel organic compounds. The following guidelines are based on the safety profiles of structurally related aromatic esters and the reagents used in its synthesis.[10]

Trustworthiness Through Self-Validating Protocols: Adherence to these safety measures is a prerequisite for the successful and safe execution of the described synthetic protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound or its precursors.[11]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or fine powders.

  • In case of Exposure:

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and strong bases.

References

  • PubChem. (n.d.). Methyl 5-fluoro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Masry, Z. H., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • Kim, J. H., et al. (2018). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 35114-93-3 (C14H11FO2). Retrieved from [Link]

  • Nanbo, T., Taga, T., & Machida, K. (1993). The relationship between the effect of biphenylcarboxylic acid analogs on glyceride synthesis and conformation. PubMed. Retrieved from [Link]

  • SmartLabs. (n.d.). Esterification. Retrieved from [Link]

  • Al-Masry, Z. H., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Retrieved from [Link]

  • Cacchi, S., et al. (2001). Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing derivatives of biphenyl-2-carboxylic acid.
  • Filo. (2025). Name two safety measures necessary for the preparation of an ester. Retrieved from [Link]

  • Rathnam, R. P., et al. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • YouTube. (2020). Esterification test of Benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). CID 90839168. National Center for Biotechnology Information. Retrieved from [Link]

  • Penn'Ty Bio. (n.d.). Precautions with essential oils. Retrieved from [Link]

  • ResearchGate. (2019). Application of Fluorine in Drug Design. Retrieved from [Link]

  • J. Med. Chem. (2023). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • McMaster University. (n.d.). Fragrant Esters. Retrieved from [Link]

  • PubChem. (n.d.). CID 86746057. National Center for Biotechnology Information. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • PMC. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorocyclohexane-1-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters.
  • ResearchGate. (2019). Safety Assessment of Alkyl Esters as Used in Cosmetics. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed.... Retrieved from [Link]

  • PubChem. (n.d.). CID 57475526. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 5-fluoro-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 5-fluoro-2-phenylbenzoate, a fluorinated aromatic ester of interest to researchers and professionals in drug discovery and chemical synthesis. Due to the specialized nature of this compound, this document synthesizes available data and provides expert insights based on structurally related molecules to offer a thorough understanding of its properties and potential applications.

Introduction: The Significance of Fluorinated Biaryl Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When incorporated into a biaryl system, such as in Methyl 5-fluoro-2-phenylbenzoate, these effects can be amplified, making such compounds valuable building blocks in the synthesis of novel therapeutics and functional materials.

This guide will delve into the known characteristics of Methyl 5-fluoro-2-phenylbenzoate, offering a critical analysis of its chemical identity, potential synthetic routes, and prospective applications, grounded in the established roles of similar fluorinated biaryl compounds in contemporary research.

Chemical Identity and Nomenclature

A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. This section provides the key identifiers and synonyms for Methyl 5-fluoro-2-phenylbenzoate.

Synonyms and Identifiers

While "Methyl 5-fluoro-2-phenylbenzoate" is the most common nomenclature, researchers may encounter other descriptors in chemical databases and literature. It is crucial to note that due to the prevalence of structurally similar compounds, careful verification using the CAS number is strongly advised.

Identifier TypeValueSource
CAS Number 1247810-91-8[1]
Molecular Formula C₁₄H₁₁FO₂
Molecular Weight 230.23 g/mol
IUPAC Name methyl 5-fluoro-2-phenylbenzoate-
Common Synonym A33[1]

Note: The synonym "A33" is listed in some databases, but its origin and prevalence in the literature are not widely documented.

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthesis protocols for Methyl 5-fluoro-2-phenylbenzoate are not extensively published, its structure suggests a logical synthetic pathway rooted in well-established cross-coupling reactions. The most probable and industrially scalable approach would involve a Suzuki-Miyaura coupling.

Proposed Synthetic Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The proposed synthesis of Methyl 5-fluoro-2-phenylbenzoate would likely proceed as follows:

G cluster_reactants Reactants cluster_conditions Reaction Conditions r1 Methyl 2-bromo-5-fluorobenzoate prod Methyl 5-fluoro-2-phenylbenzoate r1->prod Suzuki-Miyaura Coupling r2 Phenylboronic acid r2->prod cat Palladium Catalyst (e.g., Pd(PPh₃)₄) base Base (e.g., Na₂CO₃, K₂CO₃) sol Solvent (e.g., Toluene, Dioxane, Water)

Figure 1: Proposed Suzuki-Miyaura coupling workflow for the synthesis of Methyl 5-fluoro-2-phenylbenzoate.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on standard Suzuki-Miyaura conditions and should be optimized for specific laboratory settings.

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromo-5-fluorobenzoate (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base such as sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a degassed solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v).

  • Catalyst Addition: Add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.).

  • Reaction Execution: Heat the reaction mixture to a temperature of 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield Methyl 5-fluoro-2-phenylbenzoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the degradation of the palladium catalyst.

  • Excess Phenylboronic Acid: Ensures complete consumption of the potentially more expensive bromo-starting material.

  • Aqueous Base: Facilitates the transmetalation step in the catalytic cycle.

  • Palladium Catalyst: Essential for catalyzing the cross-coupling reaction. The choice of ligands on the palladium can influence reaction efficiency.

Potential Applications in Drug Discovery and Medicinal Chemistry

While direct biological activity data for Methyl 5-fluoro-2-phenylbenzoate is scarce in public literature, its structural motifs are present in numerous biologically active compounds. This suggests its primary utility as a key intermediate in the synthesis of more complex molecules.

A Building Block for Bioactive Molecules

The fluorinated biaryl core of Methyl 5-fluoro-2-phenylbenzoate is a privileged scaffold in medicinal chemistry. The ester functional group provides a convenient handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form benzamides, or reduction to a benzyl alcohol. These transformations open up a wide array of possibilities for creating derivatives with diverse pharmacological profiles.

Structurally related fluorinated benzoic acids and their esters are utilized in the synthesis of compounds with a range of biological activities, including:

  • Anticancer Agents: The presence of fluorine can enhance the cell permeability and metabolic stability of potential anticancer drugs.[2]

  • Antiviral Compounds: Fluorinated benzamide derivatives have been investigated as HIV-1 integrase inhibitors.[2]

  • Antimicrobial Agents: The incorporation of fluorine is a well-known strategy in the development of potent antibiotics.[1]

The following diagram illustrates the potential synthetic utility of Methyl 5-fluoro-2-phenylbenzoate as a starting material for various classes of biologically relevant molecules.

G cluster_derivatives Potential Bioactive Derivatives cluster_applications Potential Therapeutic Areas start Methyl 5-fluoro-2-phenylbenzoate acid 5-fluoro-2-phenylbenzoic acid start->acid Hydrolysis alcohol (5-fluoro-[1,1'-biphenyl]-2-yl)methanol start->alcohol Reduction amide 5-fluoro-2-phenylbenzamides acid->amide Amidation cancer Anticancer Agents amide->cancer antiviral Antiviral Agents amide->antiviral antimicrobial Antimicrobial Agents amide->antimicrobial

Figure 2: Synthetic utility of Methyl 5-fluoro-2-phenylbenzoate in generating diverse chemical scaffolds for drug discovery.

Physicochemical and Safety Data

Predicted Physicochemical Properties
PropertyPredicted Value
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. Poorly soluble in water.
logP Not available
Safety and Handling

As with any research chemical with limited toxicological data, Methyl 5-fluoro-2-phenylbenzoate should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

General Handling Precautions:

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

In case of exposure, seek immediate medical attention and consult the material safety data sheet (MSDS) from the supplier.

Conclusion

Methyl 5-fluoro-2-phenylbenzoate is a specialized chemical intermediate with significant potential in the fields of medicinal chemistry and materials science. While detailed public data on this specific molecule is limited, its structural components—a fluorinated biaryl core and a versatile ester functional group—position it as a valuable building block for the synthesis of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its known identifiers, a plausible synthetic route with mechanistic insights, and a forward-looking perspective on its applications. As research progresses, a more detailed understanding of the properties and utility of Methyl 5-fluoro-2-phenylbenzoate is anticipated to emerge.

References

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Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for Methyl 5-fluoro-2-phenylbenzoate and its structurally related analogues. It is intended for researchers, scientists, and professionals in drug development who handle novel chemical entities and require a thorough understanding of their potential hazards. This document synthesizes available data on related compounds to project a likely hazard profile for Methyl 5-fluoro-2-phenylbenzoate and outlines the necessary experimental protocols for a definitive GHS classification.

The Imperative of GHS in Research and Drug Development

The Globally Harmonized System (GHS) provides a standardized framework for classifying and communicating chemical hazards.[1][2] For scientists developing new pharmaceutical compounds, a comprehensive understanding of GHS is not merely a regulatory formality but a cornerstone of laboratory safety and responsible chemical management. The early and accurate classification of novel compounds like Methyl 5-fluoro-2-phenylbenzoate is critical for ensuring the safety of researchers and for the downstream processes of drug development.

This guide will deconstruct the GHS classification process by examining the known hazards of compounds structurally related to Methyl 5-fluoro-2-phenylbenzoate. Through this comparative analysis, we can anticipate the likely hazard profile of this target compound and define the experimental pathways for its empirical validation.

Projected GHS Classification of Methyl 5-fluoro-2-phenylbenzoate: A Structure-Activity Relationship Analysis

The core structure of Methyl 5-fluoro-2-phenylbenzoate combines a fluorinated benzoate moiety with a phenyl group. The following table summarizes the GHS classifications of several related compounds, providing a basis for our projection.

CompoundCAS No.GHS Hazard Classification
Phenyl benzoate93-99-2H302: Harmful if swallowed (Acute toxicity, oral, Category 4)H315: Causes skin irritation (Skin corrosion/irritation, Category 2)[4][5]
Methyl 5-fluoro-2-methylbenzoate175278-29-2H302: Harmful if swallowed (Acute toxicity, oral, Category 4)H315: Causes skin irritation (Skin corrosion/irritation, Category 2)H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)H335: May cause respiratory irritation (Specific target organ toxicity — single exposure; Respiratory tract irritation, Category 3)[6]
Methyl 2-fluoro-5-hydroxybenzoate1084801-91-1H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[7]
5-Fluoro-2-methylbenzoic acid33184-16-6H315: Causes skin irritation (Skin corrosion/irritation, Category 2)H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)H335: May cause respiratory irritation (Specific target organ toxicity — single exposure; Respiratory tract irritation, Category 3)[8]
Methyl 5-fluoro-2-nitrobenzoate393-85-1May cause an allergic skin reaction.[9]

Based on the consistent findings of acute oral toxicity, skin irritation, and eye irritation in these related compounds, it is prudent to project a similar hazard profile for Methyl 5-fluoro-2-phenylbenzoate. The presence of the fluorinated aromatic ring and the benzoate ester functionality are likely contributors to these toxicological endpoints.

Projected GHS Pictograms and Signal Word:

PictogramSignal Word

Warning

Warning

Experimental Workflows for GHS Classification

To establish a definitive GHS classification for Methyl 5-fluoro-2-phenylbenzoate, a series of standardized experimental protocols must be followed. The Organization for Economic Co-operation and Development (OECD) provides a set of internationally recognized guidelines for the testing of chemicals.[10][11] The following sections detail the essential workflows for determining the key health hazards projected for this compound.

Workflow for Determining Acute Oral Toxicity

The determination of acute oral toxicity is crucial for classifying a substance's potential to cause harm if ingested. The OECD Test Guideline 425 (Up-and-Down Procedure) is a refined method that minimizes the number of animals required while providing a statistically robust estimate of the LD50 (the dose lethal to 50% of the test population).[12]

Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Protocol for In Vitro Skin Irritation Testing

To assess skin irritation potential, in vitro methods using reconstructed human epidermis (RhE) models are now the preferred approach to reduce and replace animal testing. The OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) is the relevant standard.

Step-by-Step Methodology:

  • Preparation of the RhE Tissue: Reconstructed human epidermis tissues are cultured to form a multi-layered, differentiated epidermis.

  • Application of the Test Chemical: A small amount of Methyl 5-fluoro-2-phenylbenzoate is applied topically to the surface of the RhE tissue.

  • Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes).

  • Rinsing and Post-Incubation: The test chemical is removed by rinsing, and the tissues are incubated for a further period (e.g., 42 hours) in fresh medium.

  • Cell Viability Assessment: Cell viability is determined using a quantitative assay, typically the MTT assay, which measures the reduction of a yellow tetrazolium salt to purple formazan crystals by metabolically active cells.

  • Classification: The substance is classified as a skin irritant if the mean cell viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls.

Protocol for In Vitro Eye Irritation Testing

For the assessment of serious eye damage or eye irritation, the Bovine Corneal Opacity and Permeability (BCOP) test (OECD Test Guideline 437) is a widely accepted in vitro method.

G A Obtain fresh bovine corneas B Mount corneas in holders A->B C Apply Methyl 5-fluoro-2-phenylbenzoate to the epithelial surface B->C D Incubate for a defined period C->D E Measure corneal opacity with an opacitometer D->E F Measure corneal permeability using fluorescein D->F G Calculate the In Vitro Irritancy Score (IVIS) E->G F->G H Classify based on IVIS score according to GHS criteria G->H

Caption: Workflow for the Bovine Corneal Opacity and Permeability (BCOP) Test.

Concluding Remarks and Path Forward

The structural analysis of compounds related to Methyl 5-fluoro-2-phenylbenzoate strongly suggests a GHS classification that includes warnings for acute oral toxicity, skin irritation, and serious eye irritation. This in-depth guide provides the scientific rationale for this projection and outlines the standard experimental protocols necessary for its definitive validation.

For organizations involved in the synthesis and development of novel compounds, the adoption of a proactive and systematic approach to GHS classification is paramount. By integrating these toxicological assessments early in the research and development pipeline, companies can ensure a safer working environment, meet regulatory compliance, and make more informed decisions about the progression of new chemical entities. The methodologies described herein represent the current best practices for achieving a robust and reliable GHS classification.

References

  • Methyl 5-fluoro-2-nitrobenzoate - SAFETY DATA SHEET. (2025-05-01). Available at: [Link]

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Whitepaper: The Strategic Imperative of Fluorine in Modern Medicinal Chemistry and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fluorine, the most electronegative element, has transitioned from a chemical curiosity to an indispensable tool in the medicinal chemist's arsenal. Its strategic incorporation into small-molecule drug candidates can profoundly modulate a suite of physicochemical and pharmacokinetic properties. Selective fluorination can enhance metabolic stability, fine-tune lipophilicity and pKa, improve membrane permeability, and increase binding affinity to biological targets.[1][2] These modifications frequently result in superior drug candidates with improved efficacy, selectivity, and bioavailability.[2][3][4] This guide provides an in-depth analysis of the core principles behind fluorine's utility, explores the causal mechanisms driving its effects, details validated experimental protocols for assessing these changes, and presents case studies that illustrate its successful application in approved pharmaceuticals. Furthermore, we will touch upon advanced applications in bioimaging and key synthetic considerations, providing a comprehensive resource for researchers and drug development professionals.[1][2]

The Foundational Physicochemical Profile of Fluorine

The unique properties of the fluorine atom are the bedrock of its strategic value in drug design. Understanding these fundamental characteristics is crucial to rationally deploying it to solve complex pharmacological challenges.

  • Compact Size: With a van der Waals radius of 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å). This allows it to act as a bioisostere of a hydrogen atom, often enabling substitution with minimal steric perturbation at a receptor or enzyme active site.[1]

  • Extreme Electronegativity: Fluorine's Pauling electronegativity of 3.98 is the highest of any element. This creates a highly polarized and strong carbon-fluorine (C-F) bond (bond dissociation energy ~109 kcal/mol).[5] This strong bond is key to enhancing metabolic stability.[5][6]

  • Modest Lipophilicity Contribution: A single fluorine atom only modestly increases lipophilicity (LogP), whereas polyfluorinated groups like trifluoromethyl (-CF3) can have more substantial effects, often increasing lipophilicity and facilitating central nervous system (CNS) penetration.[2][7] This allows for the fine-tuning of a molecule's ability to cross biological membranes.[8][9]

These intrinsic properties are not independent; they work in concert to influence a molecule's overall behavior in a biological system, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

Strategic Modulation of Pharmacokinetic (ADME) Properties

The primary rationale for incorporating fluorine is often to overcome pharmacokinetic hurdles. By strategically placing fluorine, chemists can engineer molecules with more desirable drug-like properties.

Enhancing Metabolic Stability: The Metabolic Shield

Causality: A common failure point for drug candidates is rapid metabolic breakdown by Cytochrome P450 (CYP) enzymes in the liver.[10] These enzymes often hydroxylate electron-rich C-H bonds, particularly at benzylic or para-aromatic positions, marking the compound for clearance. Replacing a metabolically labile C-H bond with a robust C-F bond effectively "shields" that position from oxidative metabolism.[3][5][7] The high energy of the C-F bond makes it highly resistant to enzymatic cleavage.[5][6] Furthermore, the strong electron-withdrawing nature of fluorine can deactivate adjacent sites, further reducing metabolic susceptibility.[9]

Diagram: Metabolic Blocking with Fluorine

cluster_0 Without Fluorine cluster_1 With Fluorine Parent_Drug Drug-CH₃ CYP450 CYP450 Oxidation Parent_Drug->CYP450 Metabolite Drug-CH₂OH Excretion Excretion Metabolite->Excretion Rapid Excretion CYP450->Metabolite Parent_Drug_F Drug-CH₂F CYP450_F CYP450 Oxidation Parent_Drug_F->CYP450_F Blocked Metabolism Blocked Longer\nHalf-Life Longer Half-Life Blocked->Longer\nHalf-Life Increased Exposure CYP450_F->Blocked

Caption: Fluorine substitution at a metabolic "soft spot" blocks CYP450 oxidation.

Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol provides a self-validating system to assess the impact of fluorination on a compound's metabolic stability.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) on ice.

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Prepare stock solutions (10 mM in DMSO) of the non-fluorinated parent compound (Control) and the fluorinated analogue (Test Compound). Prepare a high-turnover positive control (e.g., Verapamil).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add the Test Compound or Control to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

    • Initiate the reaction by adding the pre-warmed NADPH-regenerating system.

  • Time Points & Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard. This immediately stops the enzymatic reaction.

  • Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Interpretation:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Self-Validation: The positive control (Verapamil) must show rapid degradation, confirming enzyme activity. The 0-minute time point confirms the initial concentration. A longer t½ for the fluorinated analogue compared to the parent compound provides direct evidence of improved metabolic stability.

Modulating Lipophilicity (LogP/LogD) and Permeability

Causality: Lipophilicity is a critical parameter that governs a drug's absorption, distribution, and ability to permeate cell membranes.[11] It is typically measured as the partition coefficient (LogP) between octanol and water.[12] The effect of fluorine is context-dependent:

  • Aromatic Fluorine: Replacing H with F on an aromatic ring generally increases LogP, making the molecule more lipophilic.

  • Aliphatic Fluorine: In aliphatic chains, monofluorination can slightly increase or decrease LogP, while polyfluorination (e.g., -CF3, -CHF2) often decreases lipophilicity due to the polarity of the C-F bonds.[7]

This allows for the precise tuning of a molecule's properties. For CNS drugs, increasing lipophilicity can enhance blood-brain barrier penetration.[13] For other drugs, reducing excessive lipophilicity can prevent non-specific binding and improve solubility. The distribution coefficient (LogD) is often more physiologically relevant as it considers the ionization state of the molecule at a specific pH (e.g., 7.4).[14]

Data Table: Effect of Fluorination on Lipophilicity of a Phenylpiperidine Scaffold

CompoundSubstitution (R)Calculated LogPCalculated LogD (pH 7.4)
1 (Parent)-H2.501.85
2 (Fluoro)-F2.852.20
3 (Trifluoromethyl)-CF₃3.452.80

Note: Values are illustrative and calculated for a hypothetical scaffold.

Fine-Tuning Acidity/Basicity (pKa)

Causality: The powerful inductive electron-withdrawing effect of fluorine can significantly alter the pKa of nearby functional groups.[9]

  • Bases: For a basic amine, placing a fluorine atom nearby will decrease its basicity (lower its pKa).[1][15] This is often highly desirable. Many drugs are basic amines, which are protonated and highly soluble in the acidic stomach but need to be neutral to pass through the gut wall into the bloodstream. Lowering the pKa means that a larger fraction of the drug will be in its neutral, more membrane-permeable form at physiological pH, potentially increasing oral bioavailability.[1][4][6]

  • Acids: Conversely, fluorine increases the acidity of nearby acidic groups (lowers their pKa).[9]

Diagram: Fluorine's Inductive Effect on Amine pKa

Scaffold_H R-CH₂-CH₂-NH₂ Protonated_H R-CH₂-CH₂-NH₃⁺ (pKa ~10.5) Scaffold_H->Protonated_H Equilibrium_H Equilibrium favors protonated form at pH 7.4 Protonated_H->Equilibrium_H Scaffold_F R-CHF-CH₂-NH₂ Protonated_F R-CHF-CH₂-NH₃⁺ (pKa ~9.5) Scaffold_F->Protonated_F Equilibrium_F Equilibrium shifts toward neutral, permeable form at pH 7.4 Protonated_F->Equilibrium_F Fluorine F Arrow Inductive Electron Withdrawal Arrow->Scaffold_F destabilizes cation

Caption: Fluorine's inductive effect lowers amine pKa, increasing the neutral fraction.

Enhancing Pharmacodynamic Properties

Beyond pharmacokinetics, fluorine can directly improve how a drug interacts with its target, leading to increased potency and selectivity.

Improving Binding Affinity and Selectivity

Causality: The polarized C-F bond can participate in favorable, non-covalent interactions within a protein's binding pocket, such as dipole-dipole, charge-dipole, and weak C-F···H-X hydrogen bonds.[1][7] These interactions, while individually weak, can collectively increase the overall binding affinity of the ligand for its target.[1]

Conformational Control: The Gauche Effect

Causality: The fluorine gauche effect describes the tendency of a fluorine atom to orient itself gauche (at a ~60° dihedral angle) to an adjacent electronegative group or electron-deficient system, a conformation that is often counter-intuitive from a sterics-only perspective.[7][16][17][18] This preference is driven by stabilizing hyperconjugative interactions (e.g., σC–H → σ*C–F).[16][19] By introducing fluorine, medicinal chemists can "lock" a flexible molecule into its bioactive conformation—the specific shape required to bind effectively to its target. This pre-organization reduces the entropic penalty of binding, leading to higher potency and selectivity.[7][17]

Diagram: The Fluorine Gauche Effect

cluster_anti Anti Conformation (Less Stable) cluster_gauche Gauche Conformation (More Stable) Anti F-C-C-X (180°) Gauche F-C-C-X (~60°) Anti->Gauche Lower Energy Gauche->Anti Higher Energy Stabilization Hyperconjugation (σ → σ*)

Caption: The gauche effect stabilizes a specific molecular conformation.

Advanced Applications and Considerations

Fluorine in Bioimaging: ¹⁸F PET

The radioactive isotope ¹⁸F is a positron emitter with a convenient half-life of approximately 110 minutes.[6] This makes it ideal for Positron Emission Tomography (PET), a highly sensitive, non-invasive imaging technique.[1][6][8] By labeling a drug candidate or a targeting ligand with ¹⁸F, researchers can visualize its distribution, pharmacokinetics, and target engagement in real-time within living subjects, providing invaluable data for drug development programs.[6][8]

Synthetic Strategies

The ability to introduce fluorine has been revolutionized by modern synthetic chemistry. While classical methods exist, the development of "late-stage fluorination" (LSF) techniques is particularly impactful.[2] These methods allow for the introduction of fluorine at a late step in a complex synthesis, enabling the rapid generation of fluorinated analogues for testing without having to redesign the entire synthetic route.[2] Key approaches include nucleophilic fluorination (using sources like KF or TBAF) and electrophilic fluorination (using reagents like Selectfluor®).[2][13]

Potential Liabilities: The "Dark Side" of Fluorine

While the C-F bond is strong, it is not invincible. In certain molecular contexts, metabolic defluorination can occur, releasing fluoride ions.[5] While typically not an issue, high drug doses or long-term administration can, in rare cases, lead to an accumulation of fluoride, which has been associated with adverse effects like skeletal fluorosis.[5] Therefore, it is crucial to assess the metabolic fate of fluorinated compounds during preclinical development.[5]

Case Study: Sitagliptin (Januvia®)

The development of the DPP-4 inhibitor Sitagliptin is a textbook example of the rational application of fluorine in drug design. Researchers at Merck systematically explored the structure-activity relationship (SAR) of a series of β-amino acid derivatives.

  • Initial Lead: The initial non-fluorinated phenyl derivative showed modest potency.

  • Optimization with Fluorine: Introduction of a 2,5-difluorophenyl group provided a significant boost in potency.

  • Final Candidate: Further optimization led to the 2,4,5-trifluorophenyl analogue, which not only displayed excellent potency but also possessed significantly improved oral bioavailability and pharmacokinetic properties.[13] This compound became Sitagliptin.[13]

Data Table: SAR of Sitagliptin Analogues

AnalogueSubstitution (Phenyl Ring)DPP-4 Inhibition (IC₅₀, nM)Oral Bioavailability (Rat, %)
1Phenyl150< 20
22,5-Difluorophenyl3545
3 (Sitagliptin)2,4,5-Trifluorophenyl19> 80

Source: Adapted from literature data.[13] The data clearly demonstrates how systematic fluorination directly led to a superior clinical candidate by simultaneously optimizing both pharmacodynamic (potency) and pharmacokinetic (bioavailability) parameters.[13]

Conclusion

Fluorine is far more than a simple hydrogen isostere; it is a powerful strategic element that provides medicinal chemists with a versatile toolkit to overcome fundamental challenges in drug discovery. Its judicious application allows for the precise modulation of metabolic stability, pKa, lipophilicity, and conformation. By understanding the underlying physicochemical principles and employing robust analytical validation, research teams can leverage fluorine to rationally design molecules with enhanced therapeutic potential, ultimately accelerating the development of safer and more effective medicines. The continued innovation in synthetic fluorination chemistry promises to further expand the scope and impact of this "magic bullet" in the future.[6]

References

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  • Mei, H., et al. (2019). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 62(12), 5673-5695. [Link]

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  • Wilson, A. R., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 27(19), 6296. [Link]

  • Sun, H., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 969-973. [Link]

  • Begum, J., et al. (2024). Role of Fluorine in Drug Design and Drug Action. ResearchGate. [Link]

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  • Ogawa, Y., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. iScience, 23(10), 101594. [Link]

  • Ryan, A., et al. (2009). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production. Journal of Chromatography A, 1216(18), 3848-3855. [Link]

  • Grygorenko, O. O., et al. (2020). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 63(12), 6294-6314. [Link]

  • van der Velden, J. L. J., et al. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(1), e202213160. [Link]

  • Altman, R. A. (n.d.). Synthetic Fluorination Methodology. Altmaniacs Research Group. [Link]

  • Carcenac, Y., et al. (2016). The Fluorine Gauche Effect: A Brief History. ResearchGate. [Link]

  • Gillis, E. P., et al. (2015). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Journal of Medicinal Chemistry, 58(21), 8315-8359. [Link]

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Methodological & Application

Application Notes & Protocols: The Strategic Use of Methyl 5-fluoro-2-phenylbenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds

In the landscape of contemporary drug discovery, the deliberate incorporation of specific structural motifs is a cornerstone of rational drug design. Among the most valuable are fluorinated and biaryl scaffolds. The introduction of fluorine into a drug candidate can profoundly influence its physicochemical properties, often enhancing metabolic stability, increasing binding affinity to target proteins, and modulating lipophilicity and bioavailability.[1][2][3][4] The C-F bond is exceptionally strong, resisting metabolic cleavage, while the high electronegativity of fluorine can alter the electronic profile of a molecule, influencing its interactions with biological targets.[3]

Simultaneously, the biaryl motif is a privileged structure found in numerous approved therapeutics, particularly in kinase inhibitors and other signal transduction modulators. This rigid, yet conformationally adaptable, scaffold allows for precise spatial orientation of functional groups to engage with target binding sites. The combination of these two features in a single molecule creates a powerful starting point for chemical exploration.

Methyl 5-fluoro-2-phenylbenzoate emerges as a highly valuable and versatile building block, embodying the strategic advantages of both fluorination and the biaryl core.[5] Its pre-functionalized structure—a fluorinated aromatic ring, a biaryl linkage, and a readily modifiable methyl ester group—provides medicinal chemists with an efficient entry point for constructing complex molecular architectures and rapidly generating libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth exploration of its synthesis, applications, and detailed protocols for its derivatization in a drug discovery context.

Core Applications in Drug Discovery Programs

Methyl 5-fluoro-2-phenylbenzoate is primarily utilized as a synthetic intermediate, not as a final bioactive compound. Its value is derived from the strategic positioning of its functional groups, which serve as handles for diversification.

1. Synthesis of Amide Libraries for SAR Exploration: The most common application involves the hydrolysis of the methyl ester to the corresponding carboxylic acid (5-fluoro-2-phenylbenzoic acid). This acid is a crucial intermediate for the synthesis of extensive amide libraries. Amide bond formation is a robust and reliable reaction in medicinal chemistry, allowing for the introduction of a vast array of amine-containing fragments. This strategy is fundamental for probing the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

2. Foundation for Kinase and Enzyme Inhibitors: The 2-phenylbenzoate core is a common feature in inhibitors of various enzymes, including protein kinases and epigenetic targets like Protein Arginine Methyltransferase 5 (PRMT5).[6] The biaryl structure can mimic the hinge-binding motifs of ATP or interact with allosteric sites. The fluorine atom can form critical hydrogen bonds or other non-covalent interactions within the target's binding pocket, significantly enhancing affinity.[7] For instance, research into PRMT5/MTA complex inhibitors has highlighted the importance of specific molecular scaffolds in achieving potent and selective inhibition in cancers with MTAP-gene deletion.[8]

3. Development of CNS and Anti-Inflammatory Agents: Fluorinated aromatic compounds are frequently employed in the development of agents targeting the central nervous system (CNS) and inflammatory pathways.[5] The fluorine atom can improve blood-brain barrier penetration and resist metabolic degradation by cytochrome P450 enzymes, prolonging the half-life of the drug.

Table 1: Rationale for Fluorine and Biaryl Motifs in Drug Design
FeatureMedicinal Chemistry RationaleSupporting Evidence
Fluorine Atom Metabolic Stability: The high strength of the C-F bond prevents metabolic oxidation at that position.The replacement of hydrogen with fluorine at reactive sites can inhibit metabolism.[3]
Binding Affinity: Can act as a hydrogen bond acceptor and participate in favorable dipole-dipole interactions.Fluorine's electronegativity can dramatically change a molecule's electronic profile.[2]
Lipophilicity & Permeability: Increases lipophilicity, which can enhance membrane permeability and oral absorption.Substitution of H with F often increases lipid solubility, aiding in vivo transport.[3]
Biaryl Scaffold Privileged Structure: A common core in many approved drugs, particularly kinase inhibitors.Biaryl structures are key components in inhibitors targeting the PD-1/PD-L1 protein-protein interface.[9]
Conformational Control: Provides a semi-rigid scaffold to orient substituents for optimal target engagement.The Suzuki-Miyaura coupling is a cornerstone for creating these biaryl structures in drug discovery.[10]
Access to Chemical Space: Allows for functionalization on two distinct aromatic rings to probe different pockets of a binding site.The methodology allows for the facile production of heterobiaryl compounds, a ubiquitous motif in medicinal chemistry.[11]

Synthetic & Experimental Protocols

The following protocols provide detailed, field-proven methodologies for the synthesis and derivatization of Methyl 5-fluoro-2-phenylbenzoate. The causality behind experimental choices is explained to ensure reproducibility and understanding.

Protocol 1: Synthesis of Methyl 5-fluoro-2-phenylbenzoate via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed synthesis of the target biaryl compound from commercially available starting materials. The Suzuki-Miyaura reaction is chosen for its high functional group tolerance, mild conditions, and excellent yields, making it a workhorse in medicinal chemistry.[10][12]

Rationale: The choice of a palladium catalyst with a suitable phosphine ligand is critical for efficient catalytic turnover. A base is required to activate the boronic acid via formation of a boronate complex, facilitating the transmetalation step. An aqueous/organic solvent mixture is often used to ensure all components remain in solution.

Suzuki_Coupling_Workflow reagents 1. Weigh Reagents: - Methyl 2-bromo-5-fluorobenzoate - Phenylboronic Acid - Pd Catalyst & Ligand - Base (e.g., Cs₂CO₃) setup 2. Reaction Setup: - Add reagents to vial - Purge with N₂/Ar - Add degassed solvent reagents->setup Combine reaction 3. Heating: - Stir at 80-100 °C - Monitor by TLC/LC-MS setup->reaction Initiate workup 4. Aqueous Workup: - Cool to RT - Add water & EtOAc - Separate layers reaction->workup Completion purify 5. Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify Isolate Crude product 6. Final Product: - Methyl 5-fluoro-2-phenylbenzoate - Characterize (NMR, MS) purify->product Pure Compound

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Step-by-Step Methodology:

  • Reagent Preparation: To a 50 mL round-bottom flask, add Methyl 2-bromo-5-fluorobenzoate (1.0 eq), phenylboronic acid (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).

    • Expert Insight: Cesium carbonate is a strong yet non-nucleophilic base, ideal for preventing hydrolysis of the ester. Using a slight excess of boronic acid ensures complete consumption of the aryl bromide.

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 eq) to the flask.

    • Expert Insight: Pd(dppf)Cl₂ is a robust, air-stable pre-catalyst that is highly effective for a broad range of Suzuki couplings, including those with sterically hindered or electron-deficient partners.

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon gas for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) active catalyst.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, to a concentration of ~0.1 M with respect to the aryl bromide).

  • Reaction: Place the flask in a pre-heated oil bath at 90 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is fully consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash with water, followed by brine. The brine wash helps to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford Methyl 5-fluoro-2-phenylbenzoate as a pure solid or oil.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Typical Conditions for Analogous Suzuki Coupling Reactions
Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)Reference
Methyl 5-bromobenzofuran-2-carboxylateArylboronic acidsPd(II)-complex (0.1)Cs₂CO₃Toluene150 (MW)90-96[13]
2-(4-Bromophenyl)benzofuranArylboronic acidPd(II) complex (3)K₂CO₃EtOH/H₂O8085-95[11]
2-Bromo-5-methylpyridin-4-amineArylboronic acidsPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O10070-90[10]
2-Bromo-4'-fluoro-3'-methylbenzophenonePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O110>85[12]
Protocol 2: Diversification via Amide Library Synthesis

This two-step protocol demonstrates how to leverage Methyl 5-fluoro-2-phenylbenzoate as a scaffold for creating a diverse amide library.

Step A: Saponification (Ester Hydrolysis)

Rationale: The methyl ester is converted to a carboxylic acid via base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is an excellent choice as it efficiently saponifies esters at room temperature with minimal side reactions. A co-solvent system (THF/MeOH/H₂O) is used to ensure solubility of both the nonpolar starting material and the polar hydroxide salt.

  • Dissolution: Dissolve Methyl 5-fluoro-2-phenylbenzoate (1.0 eq) in a mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (3:1:1 v/v).

  • Base Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC/LC-MS until the starting ester is consumed.

  • Workup: Concentrate the mixture in vacuo to remove the organic solvents (THF, MeOH). Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • Isolation: The carboxylic acid product (5-fluoro-2-phenylbenzoic acid) will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. If it oils out, extract with EtOAc.

Step B: Amide Coupling (Example with Benzylamine)

Rationale: A peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is used to activate the carboxylic acid, forming a highly reactive intermediate that readily couples with an amine. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and facilitate the reaction.

Amide_Synthesis_Workflow cluster_0 Step A: Hydrolysis cluster_1 Step B: Amide Coupling ester Methyl Ester hydrolysis LiOH THF/MeOH/H₂O ester->hydrolysis acid Carboxylic Acid hydrolysis->acid acid2 Carboxylic Acid coupling Amine (R-NH₂) HATU, DIPEA, DMF acid2->coupling amide Final Amide Product coupling->amide

Caption: Workflow for Amide Library Synthesis.

  • Reagent Preparation: To a solution of 5-fluoro-2-phenylbenzoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF), add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 10-15 minutes at room temperature to pre-activate the acid.

  • Amine Addition: Add the desired amine (e.g., Benzylamine, 1.1 eq) to the activated mixture.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Monitoring: Monitor for the consumption of the carboxylic acid using TLC or LC-MS.

  • Workup: Dilute the reaction mixture with EtOAc and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to remove unreacted acid), and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC to yield the desired amide.

This protocol can be adapted for parallel synthesis to rapidly generate a large library of analogs by using an array of different amines.

Conclusion

Methyl 5-fluoro-2-phenylbenzoate is a quintessential example of a strategic building block in modern medicinal chemistry. It provides a robust and efficient starting point for accessing novel chemical matter rich in features known to impart favorable drug-like properties. The protocols detailed herein offer researchers reliable methods to synthesize and diversify this scaffold, accelerating the discovery of new therapeutic agents. By understanding the underlying principles of its design and application, drug development professionals can effectively integrate this valuable intermediate into their discovery pipelines.

References

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (n.d.).
  • Synthesis And Anticancer Activity Evaluation Of Novel Ligand 2- [2 - (5-Chloro Carboxy Phenyl) Azo] 1-Methyl Imidazole (1-Mecpai) With Some Metal Complexes. (n.d.). (Source not further specified).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024).
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid C
  • Significance of Fluorine in Medicinal Chemistry: A Review. (n.d.). (Source not further specified).
  • Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. JSciMed Central.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (n.d.).
  • Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g. (n.d.).
  • Fluorinated scaffolds for antimalarial drug discovery. (n.d.). PubMed.
  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. (2021).
  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). MDPI.
  • The discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. (n.d.). Benchchem.
  • Methyl 5-fluoro-2-methylbenzo
  • Building Blocks. (n.d.). PharmaBlock.
  • Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). Benchchem.
  • Drug discovery targeting protein arginine methyltransferase 5 (PRMT5): an update. (n.d.). (Source not further specified).

Sources

Application Note: A Robust and Scalable Gram-Scale Synthesis of Methyl 5-fluoro-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the gram-scale synthesis of Methyl 5-fluoro-2-phenylbenzoate, a valuable fluorinated biaryl ester intermediate in pharmaceutical and materials science research.[1][2] The synthetic strategy employs a two-step sequence: a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to construct the core biaryl structure, followed by a classic Fischer esterification. This guide is designed for researchers and drug development professionals, offering in-depth explanations for experimental choices, robust safety protocols, and detailed procedures for synthesis, purification, and characterization.

Introduction and Strategic Rationale

Methyl 5-fluoro-2-phenylbenzoate is a key building block whose fluorinated biphenyl motif is of significant interest in medicinal chemistry. The fluorine atom can modulate physicochemical properties such as lipophilicity and metabolic stability, while the biphenyl scaffold is prevalent in many drug candidates.[3]

The chosen synthetic route is designed for scalability, reliability, and efficiency. It consists of two primary transformations:

  • Suzuki-Miyaura Cross-Coupling: This reaction forms the pivotal carbon-carbon bond between two aromatic rings. We couple 5-fluoro-2-iodobenzoic acid with phenylboronic acid. The Suzuki reaction is renowned for its mild conditions, high functional group tolerance, and the commercial availability and stability of its reagents, making it ideal for complex molecule synthesis.[4][5] The use of an iodinated starting material is a strategic choice, as aryl iodides are generally more reactive than their bromide or chloride counterparts in the oxidative addition step of the catalytic cycle.[4]

  • Fischer Esterification: Following the successful synthesis of the biaryl carboxylic acid, the final ester is prepared via Fischer esterification. This acid-catalyzed reaction with methanol is a straightforward and cost-effective method for producing methyl esters on a large scale.[6] Using methanol in excess serves as both the reactant and the solvent, effectively driving the reaction equilibrium toward the product.[7]

This protocol emphasizes not just the "how" but the "why," ensuring the user can adapt and troubleshoot the procedure with a solid understanding of the underlying chemical principles.

Overall Reaction Scheme

Step 1: Suzuki-Miyaura Coupling Step 1: Suzuki-Miyaura Coupling Reaction

Step 2: Fischer Esterification Step 2: Fischer Esterification Reaction

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the final, purified product.

Synthesis_Workflow SM Starting Materials: 5-Fluoro-2-iodobenzoic Acid [5] Phenylboronic Acid Reaction1 Step 1: Suzuki-Miyaura Coupling - Pd₂(dba)₃ / P(t-Bu)₃ Catalyst [15] - K₂CO₃ Base - Toluene / H₂O, 80°C SM->Reaction1 Reagents & Conditions Workup1 Aqueous Work-up - Acidification & Extraction Reaction1->Workup1 Reaction Completion Intermediate Intermediate Product: 5-Fluoro-2-phenylbenzoic Acid Workup1->Intermediate Isolation Reaction2 Step 2: Fischer Esterification - Methanol (excess) - H₂SO₄ (catalytic) - Reflux (65°C) [1] Intermediate->Reaction2 Reagents & Conditions Workup2 Aqueous Work-up - Neutralization & Extraction Reaction2->Workup2 Reaction Completion Purification Purification - Flash Column Chromatography [2] Workup2->Purification Crude Product Product Final Product: Methyl 5-fluoro-2-phenylbenzoate Purification->Product Purified Product

Caption: Workflow for the gram-scale synthesis of Methyl 5-fluoro-2-phenylbenzoate.

Detailed Experimental Protocols

Part A: Synthesis of 5-Fluoro-2-phenylbenzoic Acid

Rationale: This Suzuki-Miyaura coupling is the key bond-forming step. A palladium catalyst with a bulky, electron-rich phosphine ligand like tri-tert-butylphosphine is highly effective for this type of transformation.[8] The reaction is run under an inert atmosphere to prevent the degradation of the active Pd(0) catalyst.

Materials and Reagents Summary

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
5-Fluoro-2-iodobenzoic acidC₇H₄FIO₂266.0110.0 g37.61.0
Phenylboronic acidC₆H₇BO₂121.935.50 g45.11.2
Potassium Carbonate (K₂CO₃)K₂CO₃138.2115.6 g112.83.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.72346 mg0.3760.01
Tri-tert-butylphosphine (P(t-Bu)₃)C₁₂H₂₇P202.32152 mg0.7520.02
TolueneC₇H₈-150 mL--
Deionized WaterH₂O-50 mL--

Step-by-Step Protocol:

  • Glassware Preparation: Oven-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: To the flask, add 5-fluoro-2-iodobenzoic acid (10.0 g), phenylboronic acid (5.50 g), and potassium carbonate (15.6 g).

  • Catalyst Preparation: In a separate small vial, weigh the Pd₂(dba)₃ (346 mg) and P(t-Bu)₃ (152 mg). Briefly flush the vial with nitrogen.

  • Solvent Addition: Add toluene (150 mL) and deionized water (50 mL) to the main reaction flask.

  • Degassing: Bubble nitrogen gas through the stirred reaction mixture for 20-30 minutes to remove dissolved oxygen. This step is critical for catalyst longevity and reaction success.

  • Catalyst Addition: Quickly add the catalyst mixture to the reaction flask against a positive flow of nitrogen.

  • Reaction: Heat the mixture to 80 °C in a preheated oil bath and stir vigorously. The reaction mixture will typically turn dark brown or black.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate with a few drops of acetic acid. The starting aryl iodide should be consumed within 2-4 hours.

  • Work-up (Aqueous):

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a 1 L separatory funnel.

    • Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

    • Carefully acidify the aqueous layer to pH ~2 with 2M HCl. A white precipitate of the product will form.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine all organic layers and wash with brine (1 x 100 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 5-fluoro-2-phenylbenzoic acid as an off-white solid. The product is typically of sufficient purity for the next step.

Part B: Synthesis of Methyl 5-fluoro-2-phenylbenzoate

Rationale: The Fischer esterification is an equilibrium-controlled reaction.[9] By using a large excess of methanol, the equilibrium is shifted towards the formation of the ester product, maximizing the yield. The sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.[9]

Materials and Reagents Summary

Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Molar Eq.
5-Fluoro-2-phenylbenzoic acidC₁₃H₉FO₂216.21~8.1 g (from Part A)~37.61.0
Methanol (Anhydrous)CH₃OH32.04200 mL-Excess
Sulfuric Acid (Conc. H₂SO₄)H₂SO₄98.082 mL~37~1.0

Step-by-Step Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a stir bar and reflux condenser, add the crude 5-fluoro-2-phenylbenzoic acid obtained from Part A.

  • Reagent Addition: Add 200 mL of anhydrous methanol to the flask and stir to dissolve the solid.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring solution. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (~65 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC (9:1 hexanes:ethyl acetate) until the starting carboxylic acid spot is no longer visible.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the mixture into a beaker containing 300 mL of ice-water.

    • Carefully neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product as a pale yellow oil or solid.

  • Final Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes.[10] Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Methyl 5-fluoro-2-phenylbenzoate as a white solid or colorless oil. Expect a typical yield of 70-85% over the two steps.

Safety and Hazard Management

Chemical synthesis at scale requires rigorous safety protocols.

  • General Precautions: All operations should be conducted in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.

  • Suzuki-Miyaura Coupling:

    • Exothermicity: Palladium-catalyzed cross-coupling reactions can be exothermic.[11] Monitor the reaction temperature closely during catalyst addition and initial heating. Ensure a cooling bath (e.g., ice-water) is readily available to control any unexpected temperature spikes.[12]

    • Reagent Hazards: Palladium compounds can be toxic and should be handled with care. P(t-Bu)₃ is pyrophoric and must be handled under an inert atmosphere. Boronic acids can be irritants.

  • Fischer Esterification:

    • Corrosive Acid: Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Add it slowly and carefully to the methanol, as the dilution is exothermic.

    • Flammable Solvents: Toluene, methanol, ethyl acetate, and hexanes are all flammable. Keep them away from ignition sources.

References

  • Reynolds, J. D. (2014). Fischer Esterification of Benzoic Acid & Methanol in HCl (RXN Mechanism). YouTube. [Link]

  • Al-Sanea, M. M., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules. [Link]

  • Yang, Z., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. [Link]

  • Yang, Q. (2022). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Purdue University. [Link]

  • Kamaruddin, M. J., et al. (2018). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. ResearchGate. [Link]

  • MySkinRecipes. Methyl 5-fluoro-2-methylbenzoate. [Link]

  • Littke, A. F., et al. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Dawood, K. M., et al. (2013). Microwave-assisted synthesis of 5-arylbenzofuran-2-carboxylates via Suzuki coupling using 2-quinolinealdoxime-Pd(II)-complex. ARKIVOC. [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. (2018). Molecules. [Link]

  • International journal of physical sciences. (2023). OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Loading for Methyl 5-fluoro-2-phenylbenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-phenylbenzoate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions to address specific challenges you may encounter during your experiments, with a core focus on optimizing palladium catalyst loading. The synthesis of Methyl 5-fluoro-2-phenylbenzoate, a key intermediate in various pharmaceutical and agrochemical compounds, is typically achieved via a Suzuki-Miyaura cross-coupling reaction. The efficiency of this reaction is highly dependent on the catalyst system, particularly the palladium catalyst and its associated ligand.

The general reaction scheme involves the coupling of an aryl halide (or triflate) with an organoboron compound.[1][2] For the synthesis of Methyl 5-fluoro-2-phenylbenzoate, this would typically involve the reaction of a halobenzoate derivative with phenylboronic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

My reaction yield is low. What are the first steps to troubleshoot?

Low yields in Suzuki-Miyaura couplings are a common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.[3]

Initial Checks:

  • Integrity of Reagents: Verify the purity and quality of your starting materials, including the aryl halide, phenylboronic acid (or its ester), and solvent. Boronic acids can be prone to degradation, especially during storage.[3][4]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere like argon or nitrogen throughout the experiment.[3]

  • Reaction Time and Temperature: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[5] Incomplete conversion may simply require longer reaction times or an adjustment in temperature. Conversely, prolonged reaction times at high temperatures can lead to product degradation or side reactions.

How do I know if my catalyst loading is too high or too low?

Optimizing catalyst loading is a balancing act between achieving a high yield in a reasonable timeframe and minimizing cost and potential side reactions.

  • Symptoms of Low Catalyst Loading:

    • Slow or incomplete conversion of starting materials.

    • The reaction stalls after a certain point.

  • Symptoms of High Catalyst Loading:

    • Formation of significant amounts of side products, particularly homocoupling of the boronic acid (biphenyl in this case).[6]

    • Darkening of the reaction mixture to black, which can indicate the formation of palladium black (inactive palladium). While some color change is normal, rapid and intense blackening can be a sign of catalyst decomposition.

    • Increased cost of the synthesis.

A good starting point for catalyst loading in many Suzuki couplings is between 0.5 and 2.5 mol%.[7] If you suspect issues related to catalyst loading, a systematic screening of different loadings is recommended.

Catalyst Loading (mol%)Expected OutcomeTroubleshooting Steps
< 0.5 Slow or incomplete reaction.Increase loading incrementally (e.g., to 0.75%, 1.0%).
0.5 - 2.5 Generally optimal range.If issues persist, investigate other parameters (ligand, base, solvent).
> 2.5 Increased side products, potential catalyst decomposition.Decrease loading, consider a more active catalyst system.
What is the role of the ligand and how does it affect catalyst loading?

The ligand plays a critical role in stabilizing the palladium catalyst, influencing its reactivity, and preventing its aggregation into inactive palladium black. The choice of ligand can significantly impact the required catalyst loading.

  • Electron-rich and bulky ligands , such as dialkylbiarylphosphines (e.g., SPhos, RuPhos, XPhos), can often accelerate the rate-determining oxidative addition step, especially with less reactive aryl chlorides.[1][8] This can allow for lower catalyst loadings and milder reaction conditions.

  • Bidentate ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are also commonly used and can provide good stability to the catalyst.[4][9]

If you are experiencing issues with catalyst deactivation (indicated by the formation of palladium black), consider using a higher ligand-to-palladium ratio or switching to a more robust ligand.

My reaction is producing significant byproducts. What are they and how can I minimize them?

Several side reactions can occur in a Suzuki coupling, leading to reduced yield and purification challenges.[4][10]

  • Homocoupling: The dimerization of the phenylboronic acid to form biphenyl is a common side reaction, often promoted by the presence of oxygen.[3]

    • Solution: Ensure thorough degassing of the reaction mixture. Using a slight excess of the aryl halide can also help.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.[4] This is more common with heteroaryl boronic acids but can occur with phenylboronic acid under certain conditions.

    • Solution: Use of boronic esters (e.g., pinacol esters) can improve stability.[4] The choice of base and solvent is also critical.

  • Dehalogenation: The replacement of the halide on the benzoate with a hydrogen atom.

    • Solution: This can be influenced by the choice of base and solvent. Careful optimization of these parameters is necessary.

Can the base and solvent system affect the optimal catalyst loading?

Absolutely. The base is required to activate the boronic acid for transmetalation.[2] The choice of base and solvent can influence the reaction rate and the stability of the catalyst, thereby affecting the required catalyst loading.

  • Bases: Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The strength and solubility of the base are important factors. For instance, using K₃PO₄ in anhydrous conditions may require a small amount of water to be effective.[8]

  • Solvents: A variety of organic solvents can be used, often with the addition of water to facilitate the dissolution of the base. Common choices include toluene, dioxane, and THF.[4] The solvent can influence the solubility of the reactants and the catalyst, as well as the reaction kinetics.

If your reaction is sluggish, consider screening different base and solvent combinations before significantly increasing the catalyst loading.

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for screening different catalyst loadings for the synthesis of Methyl 5-fluoro-2-phenylbenzoate.

  • Reaction Setup: To a series of oven-dried reaction vials equipped with stir bars, add methyl 5-fluoro-2-bromobenzoate (1.0 equiv), phenylboronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vials and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1) to each vial.

  • Catalyst Addition: Prepare stock solutions of the palladium precatalyst (e.g., Pd(PPh₃)₄) and ligand (if separate). Add the appropriate volume of the stock solution to each vial to achieve the desired catalyst loading (e.g., 0.5, 1.0, 1.5, 2.0 mol%).

  • Reaction: Place the vials in a preheated reaction block at the desired temperature (e.g., 80-100 °C) and stir for the designated time.

  • Monitoring and Analysis: At regular intervals, take aliquots from each reaction, quench with water, and extract with an organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC or LC-MS to determine the conversion and formation of byproducts.

  • Work-up and Purification: Once the reaction is complete, cool to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
  • Sample Preparation: Take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate. Spot the starting materials (aryl halide and boronic acid) as references.

  • Eluent System: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[5]

  • Visualization: Visualize the spots under UV light. The product, being a more conjugated system, should have a different Rf value than the starting materials. Staining with potassium permanganate can also be used for visualization.[5]

Visualizations

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X Intermediate Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OR)2 Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart cluster_flow Troubleshooting Low Yield Start Low Yield Observed Check_Reagents Check Reagent Purity and Inert Atmosphere Start->Check_Reagents Monitor_Reaction Monitor Reaction (TLC, LC-MS) Check_Reagents->Monitor_Reaction Incomplete_Conversion Incomplete Conversion? Monitor_Reaction->Incomplete_Conversion Success Improved Yield Monitor_Reaction->Success Yield Improved Adjust_Time_Temp Adjust Time/ Temperature Incomplete_Conversion->Adjust_Time_Temp Yes Significant_Byproducts Significant Byproducts? Incomplete_Conversion->Significant_Byproducts No Adjust_Time_Temp->Monitor_Reaction Optimize_Catalyst Optimize Catalyst System Screen_Loading Screen Catalyst Loading Optimize_Catalyst->Screen_Loading Screen_Ligand Screen Ligands Screen_Loading->Screen_Ligand Screen_Base_Solvent Screen Base/ Solvent Screen_Ligand->Screen_Base_Solvent Screen_Base_Solvent->Monitor_Reaction Significant_Byproducts->Optimize_Catalyst No Identify_Byproducts Identify Byproducts (Homocoupling, etc.) Significant_Byproducts->Identify_Byproducts Yes Modify_Conditions Modify Conditions to Minimize Byproducts Identify_Byproducts->Modify_Conditions Modify_Conditions->Monitor_Reaction

Caption: A flowchart for troubleshooting low yields in Suzuki-Miyaura couplings.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available at: [Link]

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - NIH. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents.
  • SUZUKI REACTION MONITORING. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Synthesis of Phenyl benzoate - YouTube. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling - Vapourtec. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. Available at: [Link]

  • US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.
  • How can I solve my problem with Suzuki coupling? - ResearchGate. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J. Available at: [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Available at: [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • The Suzuki Reaction - Chem 115 Myers. Available at: [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

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Technical Support Center: Synthesis of Methyl 5-fluoro-2-phenylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 5-fluoro-2-phenylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent effects. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient reaction.

The synthesis of Methyl 5-fluoro-2-phenylbenzoate is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron species.[1][2][3][4] The choice of solvent in this process is not merely a medium for the reaction but a key parameter that can profoundly influence yield, reaction rate, and purity.[5][6][7]

This guide will address common challenges encountered during this synthesis and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of Methyl 5-fluoro-2-phenylbenzoate.

Issue 1: Low or No Yield

A low or non-existent yield of the desired product is one of the most common frustrations in organic synthesis. In the context of the Suzuki-Miyaura coupling for Methyl 5-fluoro-2-phenylbenzoate, several factors, primarily solvent-related, could be the cause.

Potential Causes and Solutions:

  • Inadequate Catalyst Activation or Stability: The solvent plays a crucial role in activating the palladium precatalyst and stabilizing the active catalytic species.[5]

    • Solution: If using a nonpolar solvent like toluene or THF, consider adding a small amount of a polar co-solvent. Water, in particular, can aid in the dissolution of inorganic bases and facilitate the transmetalation step.[8][9] However, an excess of water can hinder the reaction due to poor solubility of the organic reactants.[9] A mixture of an organic solvent and water is often optimal.[9][10]

  • Poor Solubility of Reagents: The reactants (e.g., Methyl 3-bromo-5-fluoro-2-methylbenzoate and phenylboronic acid) and the base must be at least partially soluble in the chosen solvent for the reaction to proceed efficiently.

    • Solution: For reactants with poor solubility in nonpolar solvents, consider switching to a polar aprotic solvent such as DMF, NMP, or dioxane.[1][8] Be aware that highly polar solvents can sometimes lead to different selectivities or side reactions.[5][11]

  • Inefficient Transmetalation Step: The transfer of the phenyl group from the boronic acid to the palladium center is a critical step in the catalytic cycle.[12][13]

    • Solution: The presence of a base is essential to activate the boronic acid.[12] The choice of base and its solubility in the solvent system is critical. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. Ensure the chosen base is sufficiently soluble in your solvent system. A solvent mixture like THF/water or dioxane/water can improve the solubility of inorganic bases.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield check_catalyst Verify Catalyst Activity Is the Pd source fresh? Is the ligand appropriate? start->check_catalyst check_reagents Check Reagent Quality Are starting materials pure? Is the boronic acid viable? start->check_reagents check_conditions Review Reaction Conditions Temperature appropriate? Inert atmosphere maintained? start->check_conditions solvent_issue Investigate Solvent Effects check_conditions->solvent_issue solubility Assess Reagent Solubility Are all components dissolving? solvent_issue->solubility solvent_polarity Evaluate Solvent Polarity Is the polarity suitable for the catalyst and reagents? solubility->solvent_polarity add_cosolvent Action: Add Polar Co-solvent (e.g., water) solvent_polarity->add_cosolvent If solubility is low change_solvent Action: Switch to a different solvent system (e.g., Toluene/H2O, Dioxane/H2O) solvent_polarity->change_solvent If polarity is mismatched optimize_base Optimize Base/Solvent Combination Is the base soluble? add_cosolvent->optimize_base change_solvent->optimize_base success Yield Improved optimize_base->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Incomplete Reaction

An incomplete reaction, where starting materials are still present after the expected reaction time, often points to issues with reaction kinetics or catalyst deactivation.

Potential Causes and Solutions:

  • Slow Reaction Kinetics: The rate of a Suzuki coupling can be highly dependent on the solvent.[14]

    • Solution: Polar solvents can accelerate the reaction by stabilizing charged intermediates in the catalytic cycle.[14] If you are using a nonpolar solvent and the reaction is sluggish, switching to a more polar solvent system like DMF/water or using additives can help.[8] Increasing the reaction temperature can also improve the rate, but be mindful of potential side reactions at higher temperatures.

  • Catalyst Deactivation: The palladium catalyst can precipitate out of the solution as palladium black, leading to a cessation of the reaction.

    • Solution: Ensure your solvent is properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. The choice of ligand is also crucial for stabilizing the catalyst. Additionally, some polar aprotic solvents can coordinate to the palladium center and influence its stability and reactivity.[15]

Issue 3: Formation of Impurities (Side Products)

The appearance of significant side products can complicate purification and reduce the yield of Methyl 5-fluoro-2-phenylbenzoate. Common side reactions in Suzuki couplings include homocoupling of the boronic acid and dehalogenation of the aryl halide.

Potential Causes and Solutions:

  • Homocoupling of Phenylboronic Acid: This side reaction forms biphenyl.

    • Solution: This is often promoted by the presence of oxygen. Rigorous degassing of the solvent and reaction vessel is crucial. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is essential.

  • Dehalogenation of the Aryl Halide: The starting aryl halide (e.g., Methyl 3-bromo-5-fluoro-2-methylbenzoate) can be reduced, replacing the halogen with a hydrogen atom.

    • Solution: This side reaction can be influenced by the solvent and the base.[13] In some cases, alcoholic solvents can act as a hydride source, leading to dehalogenation.[13] If dehalogenation is a significant issue, consider using a non-alcoholic solvent system.

Issue 4: Product Purification Challenges

Even with a successful reaction, isolating the pure Methyl 5-fluoro-2-phenylbenzoate can be challenging.

Potential Causes and Solutions:

  • Difficulty in Removing Palladium Residues: Residual palladium can contaminate the final product.

    • Solution: After the reaction, a proper workup is necessary. This may involve filtration through celite to remove precipitated palladium. Washing the organic extract with an aqueous solution of a chelating agent like thiourea or cysteine can also help remove soluble palladium species.

  • Co-elution of Impurities during Chromatography: Side products with similar polarity to the desired product can make purification by column chromatography difficult.

    • Solution: Optimizing the reaction to minimize side products is the best approach. If purification is still challenging, consider using a different solvent system for your chromatography. Sometimes, recrystallization from a suitable solvent can be an effective final purification step.[16][17]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for the synthesis of Methyl 5-fluoro-2-phenylbenzoate via Suzuki coupling?

A good starting point for a Suzuki-Miyaura coupling is often a mixture of a nonpolar or moderately polar solvent with water.[9][10] A combination of toluene and water or 1,4-dioxane and water is frequently effective. These systems offer good solubility for the organic reactants while allowing for the dissolution of the inorganic base in the aqueous phase.

Q2: Why is water often added as a co-solvent in Suzuki reactions?

Water serves multiple beneficial roles in Suzuki couplings. It can help dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄), which is often necessary for the activation of the boronic acid.[5][8] Additionally, it can accelerate the transmetalation step of the catalytic cycle.[5] However, the amount of water should be carefully controlled, as too much can lead to poor solubility of the organic substrates.[9]

Q3: Can I use a single polar aprotic solvent like DMF or DMSO?

Yes, polar aprotic solvents like DMF, DMSO, and NMP can be used and sometimes lead to faster reaction rates.[8] However, they can also influence the selectivity of the reaction and may be more difficult to remove during workup due to their high boiling points. In some cases, these solvents can coordinate to the palladium catalyst, altering its reactivity.[15]

Q4: How does solvent polarity affect the reaction rate?

Generally, polar solvents can increase the reaction rate by stabilizing the charged intermediates and transition states that form during the catalytic cycle.[14] This can lead to shorter reaction times. However, the relationship is not always straightforward, and other factors like solvent coordination to the catalyst can also play a significant role.[5][15]

Q5: My product is oiling out during recrystallization. What can I do?

Oiling out during recrystallization can be due to several factors, including the solution being too concentrated, cooling too rapidly, or an inappropriate solvent choice.[17]

  • Troubleshooting steps:

    • Add more solvent to the hot solution to ensure the product is fully dissolved.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If the problem persists, try a different solvent or a mixture of solvents for recrystallization.[17]

Experimental Protocol: Suzuki-Miyaura Synthesis of Methyl 5-fluoro-2-phenylbenzoate

This protocol is a general guideline and may require optimization.

Reactants:

  • Methyl 3-bromo-5-fluoro-2-methylbenzoate (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 3-bromo-5-fluoro-2-methylbenzoate, phenylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture (e.g., a 4:1:1 ratio of toluene:ethanol:water).

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes).

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA R1-X PdII R1-Pd(II)L2-X OA->PdII TM Transmetalation PdII->TM R2-B(OR)2 (Base Activated) PdII_R2 R1-Pd(II)L2-R2 TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 R1-R2

Caption: The Suzuki-Miyaura catalytic cycle.

Data Summary: Solvent Effects on Suzuki Coupling

The following table provides a general overview of how different solvent systems can impact a typical Suzuki-Miyaura coupling. The specific results for the synthesis of Methyl 5-fluoro-2-phenylbenzoate may vary.

Solvent SystemTypical Reaction TimeTypical YieldNotes
Toluene/H₂O6-12 hoursGood to ExcellentGood for many substrates; requires heating.
THF/H₂O4-8 hoursGood to ExcellentCan often be run at lower temperatures than toluene.[5]
1,4-Dioxane/H₂O4-10 hoursGood to ExcellentA common and reliable solvent system.[1]
DMF/H₂O2-6 hoursVariable to GoodFaster reaction rates, but can promote side reactions and is harder to remove.[8]
Ethanol/H₂O8-16 hoursModerate to GoodA greener solvent option, but may lead to slower reactions.[9][18]

References

  • Gelman, D., & Buchwald, S. L. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019, August 30).
  • The effect of different solvents on the Suzuki coupling reac- tion a.
  • Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Aidic.
  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric M
  • Suzuki Coupling: Mechanism & Examples. NROChemistry.
  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Semantic Scholar.
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018).
  • Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar.
  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. (2020).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • methyl 3-bromo-5-fluoro-2-methylbenzo
  • Suzuki reaction. Wikipedia.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile. Benchchem.
  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF.
  • Preparation of Methyl Benzo
  • Solvent effects in palladium catalysed cross-coupling reactions. (2019, April 8). RSC Publishing.
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
  • The Suzuki Reaction. Chem 115 Myers.
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF.
  • Methyl Benzoate Synthesis Guide | PDF | Ester | Sulfuric Acid. Scribd.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022, July 10).

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Validation & Comparative

The Fluorine Factor: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Benzoates in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacological profile, including metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the structure-activity relationship (SAR) of fluorinated benzoates using a classic, well-characterized model system: the interaction of fluorinated p-hydroxybenzoate analogues with the bacterial enzyme p-Hydroxybenzoate Hydroxylase (PHBH).

By examining how systematic fluorination of a simple aromatic substrate affects enzymatic processing, we can derive foundational principles applicable to the rational design of more complex enzyme inhibitors. This guide will objectively compare the enzymatic handling of various fluorinated benzoates, provide the experimental framework for such an analysis, and explain the mechanistic causality behind the observed activities.

The Model System: p-Hydroxybenzoate Hydroxylase (PHBH)

p-Hydroxybenzoate Hydroxylase (PHBH) from Pseudomonas fluorescens is a flavoprotein monooxygenase that has been a benchmark for studying biological hydroxylation reactions for decades.[2] It catalyzes the NADPH-dependent hydroxylation of its native substrate, p-hydroxybenzoate (pOHB), to form 3,4-dihydroxybenzoate (protocatechuate).[3][4] The reaction is a critical step in the degradation of aromatic compounds by soil bacteria.[2]

The catalytic cycle is a two-part process:

  • Reductive Half-Reaction: The enzyme-bound FAD cofactor is reduced by NADPH. This step is dramatically accelerated by the binding of the aromatic substrate.[5][6]

  • Oxidative Half-Reaction: The reduced flavin reacts with molecular oxygen to form a highly reactive flavin-hydroperoxide intermediate, which then hydroxylates the substrate.[7]

The well-defined structure and detailed kinetic understanding of PHBH make it an ideal system for dissecting the subtle electronic and steric effects of fluorine substitution on substrate binding and catalysis.[2]

Comparative Analysis: The Impact of Fluorination on Substrate Activity

A seminal study by Husain et al. investigated the behavior of several fluorinated p-hydroxybenzoate derivatives as substrates for PHBH.[8] The key findings reveal a fascinating relationship between the pattern of fluorination and the enzymatic outcome, particularly concerning reaction stoichiometry and the elimination of fluoride.

The standard reaction with the native substrate, pOHB, exhibits a 1:1:1 stoichiometry: one mole of NADPH is consumed for every mole of O₂ consumed and every mole of product formed.[8] However, fluorination dramatically alters this balance.

Compound NameStructureNADPH/O₂ Molar RatioFluoride (F⁻) Released per Mole of Substrate
p-Hydroxybenzoate (pOHB)4-hydroxybenzoic acid1.00.0
3-Fluoro-p-hydroxybenzoate4-hydroxy-3-fluorobenzoic acid~1.0~0.0
3,5-Difluoro-p-hydroxybenzoate3,5-difluoro-4-hydroxybenzoic acid~2.0~1.0
Tetrafluoro-p-hydroxybenzoate2,3,5,6-tetrafluoro-4-hydroxybenzoic acid~2.0~1.0
Data synthesized from Husain, M., Entsch, B., Ballou, D. P., Massey, V., & Chapman, P. J. (1980). J. Biol. Chem., 255(9), 4189-4197.[8]
Key Insights from the Comparative Data:
  • Monofluorination: 3-Fluoro-p-hydroxybenzoate behaves similarly to the native substrate. It undergoes hydroxylation (presumably at the 5-position) with a standard 1:1 NADPH/O₂ ratio and without the release of fluoride. This indicates that a single fluorine atom adjacent to the target hydroxylation site does not fundamentally alter the catalytic mechanism or lead to defluorination.[8]

  • Di- and Tetrafluorination (Oxygenative Defluorination): A striking shift occurs with 3,5-difluoro- and tetrafluoro-p-hydroxybenzoate. These compounds act as substrates but lead to the consumption of two moles of NADPH per mole of O₂ and the stoichiometric release of one mole of fluoride. This phenomenon is known as oxygenative defluorination.[8]

Causality Behind the Observed SAR: The Defluorination Pathway

The altered stoichiometry provides a crucial clue to a different reaction pathway. The data strongly suggest that the enzymatic hydroxylation of polyfluorinated analogues proceeds through an unstable quinonoid intermediate.

SAR_Fluorinated_Benzoates cluster_path2 Oxygenative Defluorination Pathway pOHB p-Hydroxybenzoate (or 3-Fluoro-pOHB) PHBH PHBH + O₂ + 1 NADPH pOHB->PHBH Product 3,4-Dihydroxybenzoate PHBH->Product Hydroxylation No F⁻ Release polyF_pOHB 3,5-Di-F-pOHB (or Tetra-F-pOHB) PHBH_2 PHBH + O₂ + 1 NADPH polyF_pOHB->PHBH_2 Quinone Quinonoid Intermediate + F⁻ PHBH_2->Quinone NADPH_2 + 1 NADPH (Non-enzymatic) Quinone->NADPH_2 Final_Product Dihydroxy Product NADPH_2->Final_Product Reduction

Caption: Reaction pathways for PHBH with different substrates.

The mechanism proceeds as follows:

  • Enzymatic Hydroxylation: The first equivalent of NADPH is used by PHBH to hydroxylate the fluorinated ring, which simultaneously expels a fluoride ion, forming a quinonoid species.[8]

  • Non-Enzymatic Reduction: This quinone is unstable and is subsequently reduced by a second equivalent of NADPH in a non-enzymatic reaction to yield the final stable dihydroxy product.[8]

The electron-withdrawing nature of multiple fluorine atoms makes the aromatic ring more susceptible to nucleophilic attack by the enzyme's peroxyflavin intermediate, facilitating the initial hydroxylation and subsequent elimination of a fluoride ion. The rate-determining step in the catalysis with tetrafluoro-pOHB was found to be the decay of the C(4a)-peroxyflavin intermediate, which is different from the reaction with the normal substrate, highlighting the profound electronic influence of the fluorine substituents.[8]

Experimental Protocols

Reproducing and extending these findings requires robust and validated experimental methods. The cornerstone of studying PHBH activity is a continuous spectrophotometric assay that monitors the oxidation of the NADPH cofactor.

Protocol: Spectrophotometric Assay for PHBH Activity and Inhibition

This protocol describes a standard method to determine the kinetic parameters of PHBH with various substrates by monitoring NADPH consumption at 340 nm.

1. Reagents and Buffers:

  • Assay Buffer: 50 mM Potassium Phosphate (KH₂PO₄/K₂HPO₄), pH 7.5, containing 0.2 mM EDTA. Prepare from stock solutions and adjust pH carefully.

  • Enzyme Stock Solution: Purified PHBH (e.g., from Pseudomonas sp.) dissolved in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.0) to a concentration of ~1 mg/mL.[9] Store at -80°C in aliquots. The exact concentration should be determined using its absorbance at 450 nm (ε₄₅₀ = 11.3 mM⁻¹cm⁻¹).

  • NADPH Stock Solution: 10 mM NADPH in 10 mM Tris-HCl, pH 7.5. Prepare fresh and keep on ice, protected from light. Determine the precise concentration by measuring absorbance at 340 nm (ε₃₄₀ = 6.22 mM⁻¹cm⁻¹).

  • Substrate Stock Solutions: 10-100 mM stock solutions of p-hydroxybenzoate and its fluorinated analogues in deionized water or a minimal amount of DMSO. Adjust pH to neutral if necessary.

2. Instrumentation:

  • UV-Vis Spectrophotometer capable of maintaining a constant temperature (e.g., 25°C) and measuring absorbance changes over time at 340 nm.

  • Cuvettes with a 1 cm path length.

3. Experimental Procedure:

  • Reaction Mixture Preparation: In a 1 cm cuvette, prepare a 1 mL reaction mixture by adding the following components in order:

    • Assay Buffer (to a final volume of 1 mL)

    • Substrate solution (to the desired final concentration, e.g., 0.1 mM)

    • NADPH solution (to a final concentration of ~0.15 mM)

  • Equilibration: Mix the contents of the cuvette by gentle inversion and incubate in the spectrophotometer's temperature-controlled cell holder for 5 minutes to allow the temperature to equilibrate to 25°C.

  • Baseline Measurement: Record the absorbance at 340 nm for 1-2 minutes to establish a stable baseline. There should be no significant change in absorbance before the enzyme is added.

  • Initiate Reaction: Add a small aliquot of the PHBH enzyme stock solution (e.g., 5-10 µL, to a final concentration of ~0.1-0.5 µM) to the cuvette.

  • Data Acquisition: Immediately mix the solution thoroughly but gently (e.g., by pipetting up and down carefully or using a cuvette stirrer) and start recording the decrease in absorbance at 340 nm over time for 3-5 minutes.

  • Rate Calculation: Determine the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot. The rate of NADPH consumption (in µM/min) is calculated using the Beer-Lambert law: Rate (µM/min) = (ΔA₃₄₀/min / 6.22) * 1000

4. Data Analysis for Inhibition Studies:

  • To determine the inhibition constant (Kᵢ) of a compound, perform the assay as described above with varying concentrations of both the substrate and the inhibitor.

  • Analyze the data using Michaelis-Menten kinetics and generate Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Kᵢ value.

Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A1 Prepare Assay Buffer (50 mM KPi, pH 7.5) A2 Prepare Stock Solutions (Enzyme, NADPH, Substrates) A1->A2 B1 Pipette Buffer, Substrate, and NADPH into Cuvette A2->B1 B2 Equilibrate at 25°C for 5 min B1->B2 B3 Record Baseline A₃₄₀ B2->B3 B4 Initiate with PHBH Enzyme B3->B4 B5 Record A₃₄₀ Decrease over Time B4->B5 C1 Calculate Initial Rate (v₀) from Linear Slope B5->C1 C2 Convert ΔA/min to µM/min using Beer-Lambert Law C1->C2 C3 Plot Rate vs. [Substrate] (Michaelis-Menten) C2->C3

Sources

Introduction: The Biphenyl Scaffold and the Strategic Imperative of Fluorination in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Biological Activity of Methyl 5-fluoro-2-phenylbenzoate and a Comparative Analysis with Structurally Related Biphenyls

The biphenyl moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its conformational flexibility allows for optimal binding to a diverse range of biological targets, leading to a wide spectrum of therapeutic applications, including anti-inflammatory, anti-cancer, antimicrobial, and anti-hypertensive agents.[2] The true potential of this scaffold, however, is often unlocked through strategic chemical modification.

One of the most powerful strategies in modern drug design is the introduction of fluorine atoms into lead compounds.[3] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] It can enhance metabolic stability, improve membrane permeability, and alter binding affinity and selectivity for target proteins.[3][5] This guide focuses on a specific fluorinated biphenyl, Methyl 5-fluoro-2-phenylbenzoate, and provides a framework for comparing its biological activity against other biphenyl analogues.

While specific experimental data for Methyl 5-fluoro-2-phenylbenzoate is not extensively available in public literature, this guide will leverage established principles of medicinal chemistry and structure-activity relationships (SAR) to propose a hypothetical biological profile for this compound. More importantly, it will provide a comprehensive, step-by-step experimental workflow for researchers to validate these hypotheses and conduct a rigorous comparative analysis.

The Target Compound and Its Comparators: A Rationale for Selection

To understand the specific contribution of the 5-fluoro substituent, a logical set of comparator compounds is essential. The selection of these comparators is the first critical step in designing a self-validating study.

Compound IDStructureNameRationale for Inclusion
MFP-01 Structure of Methyl 5-fluoro-2-phenylbenzoateMethyl 5-fluoro-2-phenylbenzoate The primary compound of interest. The 5-fluoro group is expected to modulate electronic properties and metabolic stability.
BP-01 Structure of Methyl 2-phenylbenzoateMethyl 2-phenylbenzoate The non-fluorinated parent compound. Serves as the baseline for assessing the impact of fluorination.
MFP-02 Structure of Methyl 4-fluoro-2-phenylbenzoateMethyl 4-fluoro-2-phenylbenzoate A positional isomer. Comparing MFP-01 and MFP-02 will elucidate the impact of fluorine's position on activity.
BP-EWG Structure of Methyl 5-nitro-2-phenylbenzoateMethyl 5-nitro-2-phenylbenzoate Analogue with a strong electron-withdrawing group (EWG) to compare electronic effects with fluorine.
BP-EDG Structure of Methyl 5-methoxy-2-phenylbenzoateMethyl 5-methoxy-2-phenylbenzoate Analogue with an electron-donating group (EDG) to provide a contrasting electronic and steric profile.

Hypothesized Biological Activity and Mechanistic Rationale

Based on broad screening data for other biphenyls, we can hypothesize several potential activities for this series, primarily focusing on anti-cancer and anti-inflammatory pathways.[2][6] The fluorine atom in MFP-01 is predicted to enhance potency and/or selectivity due to altered electronic distribution and potential for hydrogen bonding with target residues.[4]

Predicted Anti-Proliferative Activity

Many biphenyl derivatives exhibit cytotoxic effects on cancer cell lines.[1][6] The mechanism could involve inhibition of key signaling proteins or induction of apoptosis. The fluorine in MFP-01 might enhance binding to a hydrophobic pocket of a target protein, leading to increased potency compared to the parent compound BP-01 .

Experimental Validation: A Step-by-Step Guide

The following protocols are designed to provide a robust, comparative assessment of the synthesized biphenyl compounds.

Workflow for Comparative Biological Evaluation

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: ADME & Druggability A Compound Synthesis & QC B In Vitro Cytotoxicity Assay (MTT/CellTiter-Glo) A->B C Broad-Spectrum Kinase Panel A->C D Dose-Response & IC50 Determination B->D Active Compounds E Enzyme Inhibition Assay (for identified kinase hits) C->E Kinase Hits D->E F Receptor Binding Assay (if applicable) D->F G Apoptosis/Cell Cycle Analysis D->G H Metabolic Stability Assay (Microsomes, Hepatocytes) E->H Potent Inhibitors I Permeability Assay (PAMPA, Caco-2) H->I J Plasma Protein Binding I->J

Caption: High-level workflow for evaluating novel biphenyl compounds.

In Vitro Cytotoxicity Assay

This initial screen assesses the general toxicity of the compounds against both cancerous and non-cancerous cell lines to determine potency and a preliminary therapeutic index.[7][8]

Protocol: MTT Assay for Cell Viability [7]

  • Cell Seeding: Plate human cancer cell lines (e.g., A549 - lung, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (MFP-01 , BP-01 , etc.) in culture medium. The concentration range should be wide (e.g., 0.01 µM to 100 µM) to capture the full dose-response curve. Replace the medium in the wells with the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Expected Data Summary:

Compound IDA549 IC₅₀ (µM)MCF-7 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) for A549
MFP-01 Expected ValueExpected ValueExpected ValueCalculated (HEK293 IC₅₀ / A549 IC₅₀)
BP-01 Expected ValueExpected ValueExpected ValueCalculated
MFP-02 Expected ValueExpected ValueExpected ValueCalculated
BP-EWG Expected ValueExpected ValueExpected ValueCalculated
BP-EDG Expected ValueExpected ValueExpected ValueCalculated
Doxorubicin Reference ValueReference ValueReference ValueCalculated
Mechanism of Action: Enzyme Inhibition Assay

Assuming the primary screen identifies potent cytotoxic compounds, the next step is to elucidate the mechanism of action. A broad kinase panel can identify potential targets. Once a target is identified (e.g., a specific kinase), a direct enzyme inhibition assay is performed.[9]

Protocol: Kinase Inhibition Assay (Example: Generic Ser/Thr Kinase) [9][10]

  • Reaction Setup: In a 96-well plate, add the following in order: assay buffer, the test compound at various concentrations, the specific kinase, and a peptide substrate.

  • Initiation: Start the reaction by adding ATP (often radiolabeled ³²P-ATP or ³³P-ATP).

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), allowing the kinase to phosphorylate the substrate.

  • Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while the unreacted ATP is washed away.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

Target Engagement: Receptor Binding Assay

If the compound is hypothesized to interact with a receptor, a binding assay is crucial to confirm direct interaction and determine affinity.[11][12]

G cluster_0 Competitive Binding Assay cluster_1 Workflow A Receptor + Radiolabeled Ligand (High Signal) B Receptor + Radiolabeled Ligand + Unlabeled Competitor (Test Compound) (Low Signal) step1 1. Incubate Receptor, Radioligand & Test Compound step2 2. Separate Bound from Free (Filtration) step1->step2 step3 3. Quantify Bound Radioligand (Scintillation Counting) step2->step3 step4 4. Calculate Ki step3->step4

Caption: Principle of a competitive receptor binding assay.

Protocol: Radioligand Receptor Binding Assay (Filtration Method) [11][13]

  • Reagent Preparation: Prepare a membrane suspension containing the target receptor, a radiolabeled ligand known to bind the receptor, and assay buffer.

  • Competition Reaction: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the receptor-ligand complexes on the filter while unbound ligands pass through.[13]

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[11]

  • Detection: Add scintillation cocktail to the wells and count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis: Plot the bound radioactivity against the concentration of the test compound. The resulting competition curve is used to calculate the IC₅₀, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vitro ADME Profiling: Assessing Druggability

Good biological activity is meaningless if a compound has poor drug-like properties. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is critical.[14][15]

Summary of Key In Vitro ADME Assays:

AssayPurposeExperimental SystemKey Parameter
Metabolic Stability To assess susceptibility to metabolism by liver enzymes.Human Liver Microsomes (HLM) or HepatocytesHalf-life (t½), Intrinsic Clearance (CLint)
Permeability To predict intestinal absorption.Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayerApparent Permeability (Papp)
Plasma Protein Binding To determine the fraction of compound bound to plasma proteins.Equilibrium DialysisPercent Bound (% Bound)
CYP450 Inhibition To identify potential for drug-drug interactions.Recombinant CYP enzymes (e.g., 3A4, 2D6)IC₅₀

Conclusion and Future Directions

This guide presents a comprehensive, albeit hypothetical, comparative analysis of Methyl 5-fluoro-2-phenylbenzoate against other biphenyls. The strategic placement of the fluorine atom is predicted to significantly modulate its biological activity, potentially enhancing its potency as an anti-proliferative agent. The causality behind the proposed experimental workflow is to systematically move from broad phenotypic screening to specific mechanism-of-action studies and essential druggability profiling.

Each protocol is designed as a self-validating system, with appropriate controls and comparator molecules to ensure that the data generated is robust and interpretable. By following this structured approach, researchers can effectively characterize the biological activity of Methyl 5-fluoro-2-phenylbenzoate, elucidate its structure-activity relationship compared to other biphenyls, and make data-driven decisions on its potential as a therapeutic lead.

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Safety Operating Guide

Navigating the Safe Handling of Methyl 5-fluoro-2-phenylbenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities is a constant. Among these, Methyl 5-fluoro-2-phenylbenzoate presents unique opportunities and, concurrently, demands a meticulous approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for safe and effective handling, grounded in scientific principles. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data

Key Potential Hazards:

  • Acute Oral Toxicity: Methyl benzoate is harmful if swallowed.[1]

  • Skin and Eye Irritation: Phenyl benzoate is known to cause skin and eye irritation.[2] Direct contact with Methyl 5-fluoro-2-phenylbenzoate should be assumed to cause similar irritation.

  • Respiratory Tract Irritation: Inhalation of related compounds can irritate the nose, throat, and lungs.[2][3][4]

  • Reproductive Toxicity: Methyl benzoate is suspected of damaging fertility or the unborn child. This is a significant concern and necessitates stringent handling protocols.

  • Combustibility: Methyl benzoate is a combustible liquid.

  • Hazards of Fluorinated Compounds: The presence of a fluorine atom warrants special attention. While the toxicological properties of this specific molecule have not been fully investigated, some fluorinated organic compounds can be persistent in the environment.[5][6]

Due to these potential hazards, all handling of Methyl 5-fluoro-2-phenylbenzoate should be conducted with the assumption that it is a hazardous substance.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable. The following recommendations are based on a comprehensive risk assessment considering the potential hazards outlined above.

Eye and Face Protection:
  • Minimum Requirement: Chemical splash goggles are mandatory.[7]

  • Enhanced Protection: When there is a significant risk of splashing or aerosol generation, a face shield worn in addition to goggles is required.[7][8] Standard safety glasses are not sufficient.

Skin Protection:
  • Gloves: The choice of glove material is critical. Given the aromatic and ester functionalities, a multi-layered approach is recommended.

    • Double Gloving: Wear two pairs of gloves.[7][9] This provides an extra layer of protection against rapid breakthrough.

    • Glove Material: Consult the glove manufacturer's compatibility charts for specific breakthrough times. Nitrile gloves are a common starting point, but for extended handling, consider gloves with higher chemical resistance, such as Viton™ or butyl rubber.[4]

    • Regular Changes: Gloves should be changed frequently, and immediately if contamination is suspected.[10]

  • Lab Coat/Gown: A flame-resistant lab coat is the minimum requirement.[7] For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron or disposable gown should be worn over the lab coat.[7][10] Gowns should be disposable and close in the back.[10]

Respiratory Protection:
  • Engineering Controls First: All work with Methyl 5-fluoro-2-phenylbenzoate should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are insufficient or during a spill, respiratory protection is required. A NIOSH-approved air-purifying respirator with organic vapor cartridges is a suitable choice.[3][9] For emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[9]

Table 1: Summary of Recommended Personal Protective Equipment

Body PartMinimum RequirementEnhanced Protection/Specific Scenarios
Eyes/Face Chemical Splash GogglesFace shield over goggles
Hands Double-gloved with compatible material (e.g., Nitrile)Heavy-duty chemical resistant gloves (e.g., Viton™, Butyl)
Body Flame-resistant lab coatChemical-resistant apron or disposable gown
Respiratory Work in a chemical fume hoodNIOSH-approved respirator with organic vapor cartridges

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear, well-defined operational plan is crucial for minimizing risk.

Pre-Experiment Preparations:
  • Designated Area: Designate a specific area within a chemical fume hood for handling Methyl 5-fluoro-2-phenylbenzoate.

  • Gather Materials: Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible before starting work.

  • Review Procedures: All personnel involved must read and understand this safety guide and any experiment-specific protocols.

Handling the Chemical:
  • Don PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • If the compound is a solid, handle it as a powder, minimizing dust generation.[2][11]

    • If it is a liquid, use a syringe or pipette for transfers to minimize splashing.

    • All weighing and transfers should be performed inside the chemical fume hood.

  • During the Experiment:

    • Keep all containers of Methyl 5-fluoro-2-phenylbenzoate sealed when not in use.

    • Maintain situational awareness and be mindful of potential ignition sources.

    • Wash hands thoroughly after handling, even if gloves were worn.[1]

Post-Experiment Procedures:
  • Decontamination: Wipe down the work area with an appropriate solvent (e.g., ethanol) and then a cleaning solution. Dispose of all cleaning materials as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: Responsible Stewardship

Proper disposal of Methyl 5-fluoro-2-phenylbenzoate and associated waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:
  • Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and contaminated paper towels, must be collected in a designated, sealed hazardous waste container.[7]

  • Liquid Waste: Unused or residual quantities of the chemical, as well as any solutions containing it, must be collected in a clearly labeled, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

Disposal Method:
  • Licensed Professional Waste Disposal: All waste containing Methyl 5-fluoro-2-phenylbenzoate must be disposed of through a licensed professional waste disposal service.[2] Do not pour down the drain or dispose of in regular trash.

  • Fluorinated Compound Considerations: Due to the presence of fluorine, incineration at a high temperature in a facility equipped with appropriate scrubbers is the preferred method of destruction to prevent the release of persistent fluorinated compounds into the environment.[12] Landfilling in a hazardous waste landfill is a less preferable but acceptable alternative if incineration is not available.[12]

Visualizing the Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of Methyl 5-fluoro-2-phenylbenzoate.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Prep Review SDS & Protocols Gather_PPE Gather All PPE Prep->Gather_PPE Don_PPE Don Appropriate PPE Gather_PPE->Don_PPE Weigh_Transfer Weigh & Transfer Don_PPE->Weigh_Transfer Experiment Conduct Experiment Weigh_Transfer->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Spill Spill Occurs Experiment->Spill Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose via Licensed Service Segregate_Waste->Dispose Evacuate Evacuate Area Spill->Evacuate Notify Notify EHS Evacuate->Notify

Caption: Workflow for the safe handling of Methyl 5-fluoro-2-phenylbenzoate.

Conclusion: A Culture of Safety

The responsible handling of Methyl 5-fluoro-2-phenylbenzoate is not merely about following a set of rules; it is about fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established operational and disposal plans, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety is the bedrock upon which groundbreaking research is built.

References

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  • RIFM. (2023). RIFM fragrance ingredient safety assessment, benzoic acid, 2-hydroxy-5-methyl-, methyl ester. Food and Chemical Toxicology. Retrieved from [Link]

  • Cambridge Commodities. (2023). Sodium Benzoate - Safety Data Sheet. Retrieved from [Link]

  • Google Patents. (2016). US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
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  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2020). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.